

Comparative Crystallographic Analysis of 3-Chloro-6-Iodopyridazine Derivatives

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Compound of Interest

Compound Name: 3-Chloro-6-Iodopyridazine

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A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of halogenated pyridazines, supported by experimental data and protocols.

This guide provides a comparative analysis of the X-ray crystallographic data of **3-chloro-6-iodopyridazine** and its derivatives. Understanding the precise three-dimensional structure of these compounds is crucial for rational drug design and the development of novel therapeutic agents, as the molecular geometry dictates the interaction with biological targets. This document summarizes key structural parameters, outlines the experimental methodology for their determination, and offers a visual representation of the analytical workflow.

Structural Comparison of Pyridazine Derivatives

While the crystal structure of **3-chloro-6-iodopyridazine** is not publicly available, a comparative analysis of closely related halogenated pyridazine derivatives provides valuable insights into the effects of substituent changes on the molecular geometry of the pyridazine ring. Here, we compare the structural parameters of 3,6-dichloropyridazine and 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.

The data reveals subtle but significant variations in bond lengths and angles within the pyridazine ring upon substitution. These differences, arising from the electronic and steric influences of the substituents, can impact the molecule's overall conformation, crystal packing, and ultimately its biological activity.

Parameter	3,6-Dichloropyridazine	3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine ^{[1][2]}
Bond Lengths (Å)		
N1-N2	1.345	1.351(2)
N2-C3	1.332	1.328(2)
C3-C4	1.401	1.393(3)
C4-C5	1.383	1.380(3)
C5-C6	1.399	1.398(3)
C6-N1	1.334	1.338(2)
C3-Cl1	1.731	1.733(2)
C6-Cl2/C6-N3	1.731	1.352(2)
Bond Angles (°)		
C6-N1-N2	119.5	118.91(16)
N1-N2-C3	119.3	119.68(16)
N2-C3-C4	123.8	123.49(18)
C3-C4-C5	116.9	117.4(2)
C4-C5-C6	117.0	117.3(2)
N1-C6-C5	123.5	123.23(18)
N2-C3-Cl1	115.9	115.90(15)
C4-C3-Cl1	120.3	120.61(16)
N1-C6-Cl2/N1-C6-N3	115.8	117.42(16)
C5-C6-Cl2/C5-C6-N3	120.7	119.35(17)
Torsion Angles (°)		
N2-N1-C6-C5	-0.3	0.5(3)

N1-N2-C3-C4	0.0	-0.1(3)
N2-C3-C4-C5	-0.2	-0.3(3)
C3-C4-C5-C6	0.3	0.5(3)
C4-C5-C6-N1	-0.2	-0.4(3)
C5-C6-N1-N2	0.0	0.1(3)

Note: Data for 3,6-dichloropyridazine is based on gaseous electron diffraction studies and is provided for comparative purposes.[3] Data for 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine is from single-crystal X-ray diffraction.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of crystalline solids is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in this analytical technique.

1. Crystallization: The initial and often most challenging step is the growth of high-quality single crystals of the compound of interest. The crystal should ideally be 0.1-0.3 mm in each dimension, free of cracks and other defects. Common crystallization techniques for small organic molecules include:

- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization. This can be performed in "hanging drop" or "sitting drop" formats.[4]
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

2. **Crystal Mounting and Data Collection:** A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil. The mounted crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) on the diffractometer to minimize thermal motion and radiation damage.

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers, equipped with sensitive detectors such as CCD or CMOS, can collect a complete dataset consisting of thousands of reflections in a matter of hours.^[4]

3. **Data Processing and Structure Solution:** The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for various experimental factors.

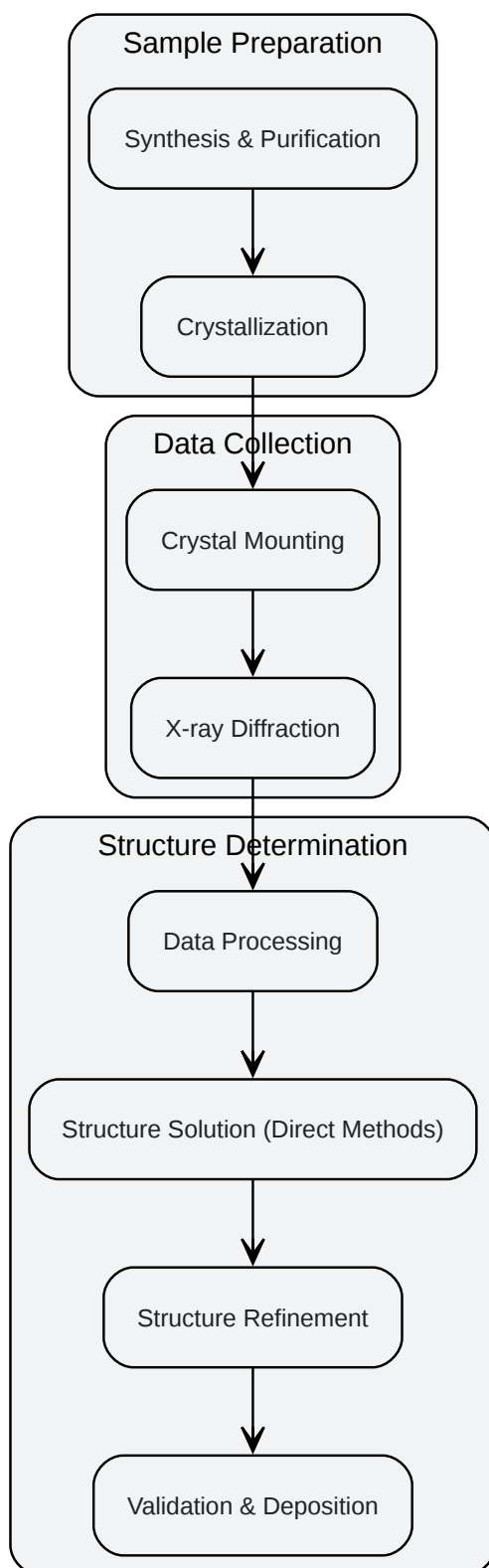
The "phase problem," a central challenge in X-ray crystallography, is then addressed to determine the phases of the diffracted X-rays. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to derive initial phase estimates.

4. **Structure Refinement and Validation:** An initial model of the molecular structure is built based on the electron density map calculated from the phased reflections. This model is then refined using a least-squares minimization process, where the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results, including atomic coordinates, bond lengths, bond angles, and torsion angles, are typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and reported in a standard format like the Crystallographic Information File (CIF).

Experimental Workflow

The following diagram illustrates the typical workflow of a single-crystal X-ray crystallography experiment.



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